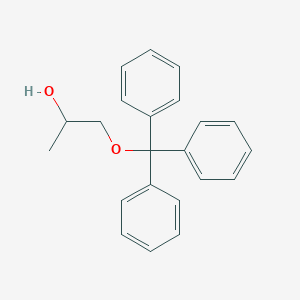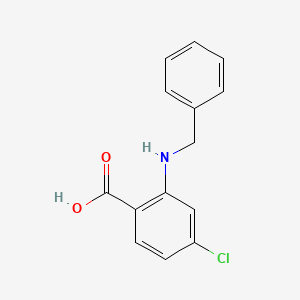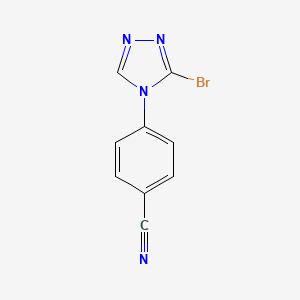![molecular formula C20H40N4O10 B14081625 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- CAS No. 2514736-58-2](/img/structure/B14081625.png)
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is a macrocyclic compound known for its complexing abilities. It is a derivative of 1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, and is used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- typically involves the cyclization of linear tetraamines followed by functionalization with acetic acid and dihydroxypropyl groups. The reaction conditions often include:
Cyclization: Conducted under high temperatures and in the presence of a base to facilitate the formation of the macrocyclic ring.
Functionalization: Involves the use of acetic anhydride and dihydroxypropyl derivatives under controlled pH conditions to ensure selective substitution.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and functionalization steps in a controlled environment.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and iron.
Substitution: Reacts with electrophiles to substitute the hydrogen atoms on the nitrogen atoms or hydroxyl groups.
Oxidation and Reduction: Can undergo redox reactions depending on the metal ions it is complexed with.
Common Reagents and Conditions
Complexation: Typically involves metal salts and is conducted in aqueous or organic solvents.
Substitution: Uses reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides under basic or acidic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include metal complexes, substituted derivatives, and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is widely used in scientific research due to its versatile properties:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based probes for imaging and diagnostic purposes.
Medicine: Utilized in the formulation of MRI contrast agents and radiopharmaceuticals for cancer therapy.
Industry: Applied in the production of catalysts and as a stabilizing agent in various chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Complexation with Metal Ions: The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes.
Molecular Targets and Pathways: These complexes can target specific biological molecules or pathways, such as enzymes or receptors, to exert their effects. For example, gadolinium complexes are used in MRI to enhance contrast by interacting with water molecules in tissues.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in medical imaging and therapy.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, mono-N-oxide: A derivative of DOTA with enhanced complexing properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 4,10-bis(carboxymethyl): Another DOTA derivative used in similar applications.
Uniqueness
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is unique due to its specific functional groups, which provide additional sites for complexation and substitution reactions. This enhances its versatility and effectiveness in various applications compared to other similar compounds.
Propiedades
Número CAS |
2514736-58-2 |
|---|---|
Fórmula molecular |
C20H40N4O10 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
2-[7-(carboxymethyl)-4,10-bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C20H40N4O10/c25-11-15(17(29)13-27)23-5-1-21(9-19(31)32)2-6-24(16(12-26)18(30)14-28)8-4-22(3-7-23)10-20(33)34/h15-18,25-30H,1-14H2,(H,31,32)(H,33,34) |
Clave InChI |
UZGVIPBQSKRZAA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)O)C(CO)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


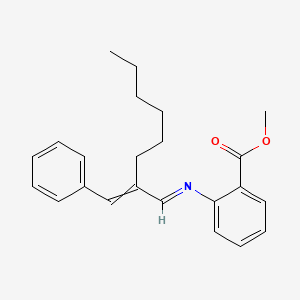
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

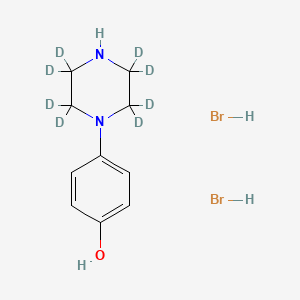
![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)

![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)

![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)

![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
